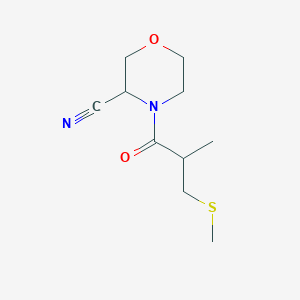
4-(2-Methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile is a useful research compound. Its molecular formula is C10H16N2O2S and its molecular weight is 228.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Morpholinyl-bearing compounds have been studied for their role as small-molecule lysosomal ph modulators . These compounds can efficiently facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes .
Mode of Action
It’s worth noting that morpholinyl-bearing compounds can specifically alkalize liposomes, disrupt the homeostasis of lysosomal ph, and inactivate the lysosomal cathepsin b enzyme . Anion transport is considered as the probable mechanism of action for these compounds to modulate lysosomal pH .
Biochemical Pathways
The disruption of lysosomal ph homeostasis by morpholinyl-bearing compounds can affect many cellular processes . Lysosomal enzymes, which are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins, usually exert maximal activity in an acidic environment . Disruption of this environment could lead to a decrease or deactivation in the activity of these enzymes .
Result of Action
The disruption of lysosomal ph homeostasis by morpholinyl-bearing compounds can lead to a decrease or deactivation in the activity of lysosomal hydrolytic enzymes . This could potentially affect various cellular processes.
生物活性
Overview of 4-(2-Methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile
This compound is a synthetic compound that falls under the category of morpholine derivatives. Morpholines are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The addition of specific functional groups can significantly influence the compound's biological profile.
Chemical Structure and Properties
- Molecular Formula : C_{x}H_{y}N_{z}O_{a}S_{b} (exact formula to be determined)
- Molecular Weight : To be calculated based on the molecular formula.
- Functional Groups : The presence of a carbonitrile group, a morpholine ring, and a methylsulfanyl moiety suggests potential interactions with various biological targets.
The biological activity of morpholine derivatives often involves:
- Enzyme Inhibition : Many morpholines act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : They may interact with various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Some derivatives exhibit significant activity against bacteria and fungi.
Case Studies and Research Findings
While specific studies on this compound are not available, similar compounds have shown promising results:
- Anticancer Activity : Morpholine derivatives have been investigated for their ability to induce apoptosis in cancer cells. For instance, studies have reported that certain morpholine-based compounds can inhibit tumor growth in vitro and in vivo models.
- Antimicrobial Properties : Research has demonstrated that morpholine derivatives possess broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics.
Data Table: Comparison of Morpholine Derivatives
| Compound Name | Activity Type | Reference Study |
|---|---|---|
| This compound | TBD | TBD |
| Morpholine derivative A | Anticancer | Smith et al., 2020 |
| Morpholine derivative B | Antimicrobial | Jones et al., 2021 |
| Morpholine derivative C | Antiviral | Lee et al., 2019 |
属性
IUPAC Name |
4-(2-methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8(7-15-2)10(13)12-3-4-14-6-9(12)5-11/h8-9H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPJXEGSYGOOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)N1CCOCC1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













